molecular formula C17H13ClN6O3S B2828534 2-{[1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 877989-16-7

2-{[1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2828534
CAS No.: 877989-16-7
M. Wt: 416.84
InChI Key: BQRJABIYFIWTAH-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3-chlorophenyl group, at position 4 with a hydroxyl group, and at position 6 with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 5-methyl-1,2-oxazol-3-yl group. Its synthesis likely involves nucleophilic substitution reactions between a pyrazolo[3,4-d]pyrimidin-4-one precursor and a chloroacetamide derivative, as described in analogous synthetic routes for N-substituted pyrazolopyrimidines . The hydroxyl group at position 4 and the sulfanyl bridge are critical for hydrogen bonding and structural stability, which may enhance biological activity. Structural characterization of such compounds typically employs X-ray crystallography refined using programs like SHELXL .

Properties

IUPAC Name

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O3S/c1-9-5-13(23-27-9)20-14(25)8-28-17-21-15-12(16(26)22-17)7-19-24(15)11-4-2-3-10(18)6-11/h2-7H,8H2,1H3,(H,20,23,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRJABIYFIWTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321961
Record name 2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877989-16-7
Record name 2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance, compounds similar to the one in focus have shown inhibitory effects on various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). Notably, some derivatives have demonstrated IC50 values in the low micromolar range, indicating potent anti-proliferative effects against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that pyrazolo[3,4-d]pyrimidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the 3-chlorophenyl and pyrazolo moieties enhances its binding affinity to bacterial enzymes, leading to effective inhibition .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of similar compounds, researchers found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics against resistant cancer cell lines. This highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in overcoming drug resistance .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of pyrazolo derivatives against pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that some compounds were up to 16 times more effective than conventional antibiotics, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aryl Substituent Variations

The 3-chlorophenyl group at position 1 distinguishes this compound from analogs with other aryl substituents. For example, the patent-derived compound in Example 83 () features a 3-fluorophenyl group, which may alter electronic properties and binding affinity due to fluorine’s electronegativity. Chlorine’s larger atomic radius and lipophilicity could enhance membrane permeability compared to fluorine .

Heterocyclic Acetamide Modifications

The N-(5-methyl-1,2-oxazol-3-yl)acetamide group contrasts with substituents like N-(4-chlorobenzyl)acetamide () or indazole-containing analogs (). The oxazole ring’s compact structure may improve metabolic stability compared to bulkier substituents, while the methyl group enhances hydrophobicity.

Sulfanyl Linker vs. Alternative Bridges

The sulfanyl (-S-) linker at position 6 is less common than methylene (-CH2-) or ether (-O-) bridges in analogs. Sulfur’s polarizability may facilitate stronger van der Waals interactions with hydrophobic protein pockets, though it could also increase susceptibility to oxidation .

Hydroxyl Group Impact

The 4-hydroxy group is a key hydrogen bond donor. In contrast, analogs with methoxy or unsubstituted positions at this site (e.g., ’s 4-methoxyphenyl derivative) may exhibit reduced potency due to weaker polar interactions .

Table 1: Comparative Data for Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name / Feature Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Properties
Target Compound ~450 (estimated) Not reported 3-Cl-Ph, 4-OH, S-linked oxazol-3-yl Predicted high solubility in DMSO
Example 83 () 571.2 302–304 3-F-Ph, chromenone, isopropoxy High thermal stability
N-(4-Chlorobenzyl) analog () ~430 (estimated) Not reported 4-MeO-Ph, CH2-linked 4-Cl-benzyl Moderate lipophilicity

Key Findings:

  • Halogen Effects : Chlorine at the aryl position (target compound) may improve lipophilicity and target engagement compared to fluorine (Example 83) .
  • Linker Influence : Sulfanyl bridges (target) could enhance binding kinetics relative to methylene linkers but may reduce metabolic stability .
  • Hydroxyl vs. Methoxy : The 4-hydroxy group likely confers higher potency than 4-methoxy derivatives due to improved hydrogen bonding .

Biological Activity

2-{[1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound of significant interest in medicinal chemistry. This compound possesses a unique structural framework that includes a pyrazolo[3,4-d]pyrimidine core, a thioether functional group, and an oxazole moiety. The combination of these features has been linked to various biological activities, including anticancer and anti-inflammatory effects.

Structural Features

The structural characteristics of the compound can be summarized as follows:

Feature Description
Molecular Formula C₁₈H₁₄ClN₅O₂S
Molecular Weight 385.84 g/mol
Core Structure Pyrazolo[3,4-d]pyrimidine
Functional Groups Thioether, Acetamide, Hydroxyl, Oxazole

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in tumor growth and proliferation. For instance, studies have shown that derivatives of this framework can effectively inhibit specific kinases such as WEE1 and CDK5, which are crucial in cancer cell cycle regulation and survival .

A study conducted by Fayad et al. (2019) demonstrated that compounds derived from this scaffold were screened against multicellular spheroids and showed promising results in reducing tumor viability . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.

Anti-inflammatory Effects

The presence of the hydroxyl group on the pyrazolo[3,4-d]pyrimidine moiety enhances the compound's potential as an anti-inflammatory agent. Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This suggests that the compound may serve as a therapeutic candidate for inflammatory diseases.

Study 1: Anticancer Activity

In a recent investigation into the anticancer properties of related compounds, it was found that derivatives similar to this compound exhibited IC50 values ranging from 0.5 to 10 μM against various cancer cell lines. Notably, compounds with electron-donating groups at specific positions on the pyrazolo ring showed enhanced activity compared to their counterparts .

Study 2: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of similar thioether-containing compounds demonstrated significant inhibition of TNF-alpha production in LPS-stimulated macrophages at concentrations as low as 1 μM. This highlights the potential of the thioether functionality in modulating inflammatory responses .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Sulfanylation : Reaction of the pyrazolo[3,4-d]pyrimidin-6-thiol intermediate with α-chloroacetamide derivatives under reflux (150°C) using pyridine and Zeolite (Y-H) as catalysts .
  • Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol are common solvents, with sodium hydride or potassium carbonate as bases to facilitate deprotonation .
  • Purification : Crude products are recrystallized from ethanol after quenching with ice and hydrochloric acid .

Q. Which spectroscopic methods are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and regioselectivity, particularly for the 3-chlorophenyl and oxazole moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., hydroxy, sulfanyl, and acetamide) via characteristic absorption bands .

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : Polar aprotic solvents like DMSO enhance nucleophilic substitution, while ethanol is preferred for recrystallization .
  • Catalysts : Pyridine aids in deprotonation, and Zeolite (Y-H) acts as a solid acid catalyst to improve reaction efficiency .

Q. How is preliminary biological activity assessed?

  • In vitro antiproliferative assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays to measure IC₅₀ values .
  • Enzyme inhibition studies : Target kinases or oxidoreductases (e.g., COX-2) to evaluate binding affinity via fluorescence polarization or calorimetry .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and purity?

  • Factor screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, catalyst loading, solvent ratio) .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., reflux time vs. catalyst concentration) to maximize yield and minimize byproducts .
  • Case study : A 3² factorial design reduced reaction time by 30% while maintaining >95% purity in analogous pyrazolo-pyrimidine syntheses .

Q. What computational strategies predict biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinase ATP-binding pockets (e.g., EGFR, BRAF) .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
  • Free energy calculations : MM/GBSA or MM/PBSA to rank predicted affinities against experimental IC₅₀ data .

Q. How to resolve contradictions in bioactivity data across cell lines?

  • Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines to identify off-target effects .
  • Metabolic stability assays : Evaluate cytochrome P450 metabolism (e.g., CYP3A4) to rule out false negatives due to rapid degradation .
  • Orthogonal validation : Use CRISPR knockouts of putative targets to confirm on-target activity .

Q. What structural modifications enhance selectivity against off-target kinases?

  • SAR analysis : Replace the 5-methyl-oxazole group with bulkier substituents (e.g., trifluoromethyl) to sterically hinder non-selective binding .
  • Bioisosteric replacement : Substitute the sulfanyl linker with sulfonyl or carbonyl groups to modulate electronic properties .
  • Crystallography : Co-crystal structures with kinases (e.g., PDB: 6AY) guide rational modifications to improve binding specificity .

Q. How can AI-driven tools accelerate reaction design and optimization?

  • Reaction prediction : IBM RXN for Chemistry or ASKCOS propose alternative synthetic routes using transformer-based models .
  • Process simulation : COMSOL Multiphysics models heat/mass transfer in continuous-flow reactors to scale up synthesis .
  • Autonomous labs : Robotic platforms (e.g., ChemPU) integrate AI-guided DoE for real-time parameter adjustment .

Data Contradiction and Validation

Q. How to address discrepancies in reported IC₅₀ values between studies?

  • Standardize protocols : Adopt CLSI guidelines for cell viability assays to minimize inter-lab variability .
  • Reference controls : Include positive controls (e.g., doxorubicin) in all experiments to normalize activity data .
  • Meta-analysis : Use Bayesian hierarchical models to aggregate data from multiple studies and identify outliers .

Q. What methods confirm regioselectivity in the pyrazolo-pyrimidine core?

  • NOESY NMR : Detect spatial proximity between the 3-chlorophenyl group and adjacent protons to assign substitution patterns .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., 4-hydroxy vs. 4-oxo configurations) .

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